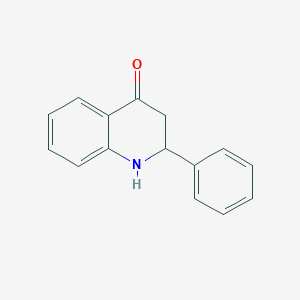

2,3-Dihydro-2-phenyl-4(1H)-quinolinone

Descripción

2,3-Dihydro-2-phenyl-4(1H)-quinolinone (CAS 113567-29-6, C₁₅H₁₃NO) is a dihydroquinolinone derivative featuring a phenyl substituent at the 2-position and a partially saturated quinolinone core. Its synthesis typically involves condensation reactions catalyzed by NaH under reflux conditions , though alternative methods like Friedel-Crafts cyclization are also employed in structurally related compounds .

Propiedades

IUPAC Name |

2-phenyl-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-9,14,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCZUBFZQVSURB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317867 | |

| Record name | Azaflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16619-14-0 | |

| Record name | Azaflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16619-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azaflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzophenone with an appropriate reagent. For instance, the reaction of 2-aminobenzophenone with acetic anhydride under reflux conditions can yield the desired quinolinone derivative . Another method involves the use of a one-pot condensation reaction of 2-aminobenzophenone with aldehydes or ketones in the presence of a catalytic amount of boric acid or sodium dihydrogen phosphate under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of environmentally benign catalysts such as boric acid and solvent-free conditions are preferred to minimize environmental impact and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dihydro-2-phenyl-4(1H)-quinolinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinolinone to its corresponding dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinolinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

2,3-Dihydro-2-phenyl-4(1H)-quinolinone has garnered attention for its potential pharmacological properties. Research indicates that derivatives of this compound exhibit a range of biological activities:

- Antimicrobial Activity : Compounds in the quinolone class, including 2,3-dihydro derivatives, have been shown to display potent antimicrobial effects. They are being explored as potential treatments for bacterial infections in both humans and veterinary applications .

- Antitumor Properties : Studies have indicated that certain derivatives of this compound may possess antitumor activity. This has led to investigations into their mechanisms of action and efficacy against various cancer cell lines .

- Neurological Applications : Some derivatives are being researched for their potential use in treating neurological disorders such as Alzheimer’s disease. Their ability to interact with specific receptors or enzymes involved in neurodegenerative processes is under investigation .

Case Study 1: Antimicrobial Activity

A study demonstrated that certain 2,3-dihydroquinolone derivatives exhibited significant activity against a range of bacterial strains. The compounds were tested using standard agar diffusion methods, showing effectiveness comparable to established antibiotics .

Case Study 2: Antitumor Research

Research involving the evaluation of this compound derivatives against human cancer cell lines revealed promising results. The compounds were found to induce apoptosis in cancer cells through specific pathways, suggesting their potential as novel anticancer agents .

Case Study 3: Neurological Studies

In a recent investigation into neuroprotective effects, certain derivatives were shown to inhibit acetylcholinesterase activity, which is beneficial in treating Alzheimer's disease. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards target enzymes .

Summary of Findings

The compound this compound serves as a crucial scaffold in medicinal chemistry with applications ranging from antimicrobial to antitumor therapies. Its synthesis through innovative methods such as one-pot reactions and acid-catalyzed rearrangements underscores its versatility in organic synthesis.

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Potential treatment for bacterial infections | Effective against various strains |

| Antitumor Properties | Investigated for anticancer activity | Induces apoptosis in cancer cell lines |

| Neurological Applications | Potential use in treating Alzheimer's disease | Inhibits acetylcholinesterase activity |

Mecanismo De Acción

The mechanism of action of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound’s antitumor activity is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways .

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

The biological and physicochemical properties of dihydroquinolinones are heavily influenced by substituent type and position. Below is a comparative analysis of key analogues:

Key Observations :

- Anti-COVID-19 Potential: The introduction of a hydroxymethyl group at the 3-position () enhances antiviral activity compared to the parent compound.

- Enzyme Inhibition : Benzo[h]-fused analogues (e.g., 3a in ) demonstrate selective CYP1B1 inhibition, suggesting that ring fusion expands biological target diversity.

- Heterocyclic Additions : Triazole-substituted derivatives () show improved antioxidant activity, highlighting the role of electron-rich heterocycles in redox modulation.

Physicochemical Properties

- Solubility: The 2-phenyl group in the target compound reduces water solubility compared to hydroxy- or amino-substituted analogues (e.g., 8-amino derivatives in ).

- Stability : Acetyl and methyl groups () enhance stability against oxidation, whereas hydroxymethyl derivatives () may require protective group strategies during synthesis.

Actividad Biológica

2,3-Dihydro-2-phenyl-4(1H)-quinolinone (DHPQ) is a heterocyclic organic compound with notable biological activities. Its structure, characterized by a fused benzene and pyridine ring, positions it as a significant candidate in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

- Molecular Formula : C₁₅H₁₃NO

- Molecular Weight : 223.27 g/mol

- Structure : The compound features a quinoline structure with a dihydro group, influencing its reactivity and biological interactions.

Antimicrobial Properties

DHPQ has demonstrated effectiveness against various bacterial strains. Research indicates that derivatives of DHPQ exhibit significant antimicrobial activity, making them potential candidates for developing new antibiotics. For instance, studies have shown that certain DHPQ derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria .

Antitumor Activity

Recent studies have highlighted the anticancer potential of DHPQ. In vitro assays have shown that DHPQ exhibits cytotoxic effects on several cancer cell lines. For example:

- Cell Lines Tested : COLO205 (colorectal adenocarcinoma), H460 (non-small-cell lung cancer).

- IC50 Values : DHPQ derivatives have shown IC50 values ranging from 0.32 µM to 1.0 µM against these cell lines .

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in the G2/M phase. This is achieved through downregulation of cyclin-dependent kinases (CDKs) and cyclin B1 .

Other Biological Activities

DHPQ also exhibits anti-inflammatory properties and potential neuroprotective effects. Molecular docking studies suggest that it interacts with key enzymes involved in inflammatory pathways, indicating its role as an anti-inflammatory agent .

The precise mechanism by which DHPQ exerts its biological effects is still under investigation. However, preliminary research suggests:

- Enzyme Inhibition : DHPQ may chelate metal ions like zinc and iron, disrupting metalloenzyme functions crucial for cellular metabolism.

- Binding Affinity : Molecular docking studies have indicated strong binding affinities to specific targets involved in cancer progression and inflammation .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of DHPQ derivatives against Staphylococcus aureus and Escherichia coli, researchers observed significant inhibition zones in agar diffusion tests. The most effective derivative showed an inhibition zone of 18 mm against S. aureus .

Case Study 2: Anticancer Activity

A comparative study assessed the anticancer effects of DHPQ against various cancer cell lines. Results indicated that DHPQ significantly reduced cell viability in a dose-dependent manner across all tested lines, with the highest sensitivity observed in H460 cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,3-Dihydroquinazolinones | Quinazoline | Exhibits different biological activities; often used in antitumor research |

| 4(1H)-Quinolinones | Quinoline | Fully aromatic; generally more stable but less reactive than dihydro derivatives |

| 2-Phenylquinoline | Quinoline | Similar base structure but lacks the dihydro group; used in various synthetic applications |

This table illustrates how DHPQ's unique dihydro configuration contributes to its distinct biological activities compared to related compounds.

Q & A

Synthetic Methodologies

Basic: What are the common synthetic routes for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone? The compound is typically synthesized via cyclocondensation of 2'-aminochalcones using ionic liquids (e.g., [bmim]BF₄) at elevated temperatures (150°C, 2.5 h), followed by purification via silica plug filtration . Alternative routes include palladium-catalyzed cyclopropane ring expansion starting from N-(1′-alkoxy)cyclopropyl-2-haloanilines .

Advanced: How do catalytic systems influence yield and purity in its synthesis? Ionic liquids like [bmim]BF₄ offer advantages in recyclability and reduced side reactions compared to traditional Lewis acids (e.g., AlCl₃). For example, Chelghoum et al. achieved high purity via ionic liquid-mediated synthesis without requiring column chromatography . In contrast, boron trifluoride etherate catalysts enable a two-step synthesis from 3-aminophenol with environmental benefits but may require precise stoichiometric control to avoid byproducts .

Structural Characterization

Basic: What spectroscopic techniques are used to characterize this compound? Key techniques include:

- IR spectroscopy : Identification of C=O (1663–1670 cm⁻¹) and NH/OH stretches (3200–3447 cm⁻¹) .

- ¹H NMR : Distinct signals for aromatic protons (δ 6.99–8.18 ppm) and dihydroquinoline CH₂ groups (δ 3.59–3.69 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.22 Å) and intermolecular interactions .

Advanced: How can NMR discrepancies in derivatives be resolved? Dynamic effects (e.g., tautomerism) or crystallographic disorder may cause spectral inconsistencies. For example, acetylated derivatives exhibit keto-enol tautomerism, requiring variable-temperature NMR or NOE experiments to clarify proton environments .

Biological Activity Evaluation

Basic: What biological activities are reported for its derivatives? Derivatives show σ1 receptor antagonism (IC₅₀ < 1 μM) and antimicrobial activity (MIC 16–32 μg/mL against MRSA) . 4-Hydroxyquinolin-2(1H)-one derivatives inhibit RNA polymerase in hepatitis C virus models .

Advanced: How is σ1 receptor antagonism evaluated experimentally? Competitive binding assays using [³H]-(+)-pentazocine in membrane preparations (e.g., guinea pig brain) are standard. Functional assays (e.g., calcium flux in CHO-K1 cells transfected with σ1 receptors) validate antagonist potency .

Crystallography and Non-Covalent Interactions

Basic: How is X-ray crystallography applied to its structural analysis? Single-crystal diffraction (Mo-Kα radiation) resolves the dihydroquinoline core and substituent orientations. For example, the 4-chlorophenyl derivative exhibits a dihedral angle of 85.2° between the quinoline and aryl rings .

Advanced: What non-covalent interactions stabilize its crystal packing? N–H⋯O hydrogen bonds (2.06–2.15 Å) and C–H⋯π interactions (3.42 Å) form layered structures. These interactions influence solubility and polymorph stability .

Reaction Mechanisms and Photochemistry

Basic: What are the key steps in the photochemical rearrangement of acetylated derivatives? UV irradiation induces α-cleavage, generating aminyl and acyl radicals that recombine to form 6-acetyl derivatives (11.7% yield) or tautomerize to 2,3-dihydro-4(1H)-quinolinone (51.2% yield) .

Advanced: How do reaction conditions affect photoproduct distribution? Solvent polarity and temperature modulate radical recombination efficiency. Polar solvents (e.g., acetonitrile) stabilize charged intermediates, favoring 6-acetyl products, while nonpolar solvents enhance tautomerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.